molecular formula C15H22N6O B12704065 Propanedinitrile, (((2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)amino)ethyl)amino)(methylamino)methylene)- CAS No. 135017-04-8

Propanedinitrile, (((2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)amino)ethyl)amino)(methylamino)methylene)-

Cat. No.: B12704065
CAS No.: 135017-04-8
M. Wt: 302.37 g/mol
InChI Key: PLQWDBQURPIPGP-UHFFFAOYSA-N
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Description

The compound Propanedinitrile, (((2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)amino)ethyl)amino)(methylamino)methylene)- (hereafter referred to as PDN-Furan) is a malononitrile derivative featuring a 2-furanyl moiety substituted with a dimethylaminomethyl group and a polyamine chain.

Properties

CAS No.

135017-04-8

Molecular Formula

C15H22N6O

Molecular Weight

302.37 g/mol

IUPAC Name

2-[[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylamino]ethylamino]-(methylamino)methylidene]propanedinitrile

InChI

InChI=1S/C15H22N6O/c1-18-15(12(8-16)9-17)20-7-6-19-10-13-4-5-14(22-13)11-21(2)3/h4-5,18-20H,6-7,10-11H2,1-3H3

InChI Key

PLQWDBQURPIPGP-UHFFFAOYSA-N

Canonical SMILES

CNC(=C(C#N)C#N)NCCNCC1=CC=C(O1)CN(C)C

Origin of Product

United States

Preparation Methods

General Synthesis Overview

The preparation of this compound typically involves:

Detailed Preparation Methods

Amination and Nitrile Formation

One of the primary methods for synthesizing propanedinitrile derivatives involves the reaction of malonamide nitrile with phosphorus oxychloride in the presence of a catalyst. This reaction is conducted in a dichloroethane solvent under controlled temperature and pressure conditions.

Steps:
  • Amination Reaction :

    • React methyl cyanoacetate with liquid ammonia in methanol as a solvent.
    • Stir the mixture to facilitate the reaction.
    • Separate the solid (malonamide nitrile) from the liquid phase.
    • Dry the malonamide nitrile.
  • Nitrile Formation :

    • Combine dried malonamide nitrile with phosphorus oxychloride in dichloroethane solvent.
    • Use a catalyst such as diethylamine hydrochloride, anhydrous pyridine, or aluminum chloride to enhance the reaction.
    • Maintain temperatures around 65–75°C while stirring at a controlled speed (e.g., 80–100 rpm).
    • Perform solid-liquid separation to isolate propanedinitrile.
  • Purification :

    • Distill the dichloroethane solution under normal pressure to remove solvents.
    • Conduct vacuum distillation at reduced pressure (e.g., 2000–2200 Pa) to obtain pure propanedinitrile.
Advantages:
  • High product purity (up to 99.95%).
  • Low energy consumption and minimal environmental pollution.

Catalytic Optimization

Catalysts play a critical role in improving reaction efficiency and yield. Commonly used catalysts include:

These catalysts are particularly effective in facilitating nitrile formation from intermediate compounds such as methylthio-substituted nitroethenes.

Solvent Selection

The choice of solvent significantly impacts the reaction outcome:

  • Methanol : Used during amination for its polar properties.
  • Dichloroethane : Preferred for nitrile formation due to its stability under reaction conditions.
  • Solvents are carefully distilled post-reaction to ensure product purity.

Reaction Conditions and Parameters

Step Temperature Range Pressure Catalyst Solvent
Amination 5–40°C Atmospheric None Methanol
Nitrile Formation 65–75°C Atmospheric Phosphorus oxychloride Dichloroethane
Distillation 130–135°C Reduced (2000 Pa) None Dichloroethane

Analytical Data

The synthesized compound is characterized using techniques such as:

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (((2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)amino)ethyl)amino)(methylamino)methylene)- can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen. Reducing agents such as NaBH4 and LiAlH4 are commonly used.

    Substitution: In substitution reactions, one functional group is replaced by another. This can occur through nucleophilic or electrophilic substitution mechanisms.

Common Reagents and Conditions

The reactions mentioned above often require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent the decomposition of the reducing agent.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the compound may yield corresponding oxides or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
Recent studies have demonstrated that derivatives of propanedinitrile exhibit significant antimicrobial activity. For instance, research involving piperidinyl propanenitrile revealed effectiveness against various microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi . The compound's ability to inhibit microbial growth suggests potential applications in pharmaceuticals, particularly as an antimicrobial agent.

Synthesis of Bioactive Compounds
The synthesis of bioactive compounds featuring the propanedinitrile structure has been explored extensively. The compound serves as a precursor in the development of aminoalkyl furan derivatives, which possess therapeutic properties. These derivatives can be formulated into injectable solutions for parenteral administration, indicating their potential use in clinical settings .

Materials Science

Corrosion Inhibition
One of the prominent applications of propanedinitrile is its role as a corrosion inhibitor for metals like copper. A study demonstrated that a synthesized derivative of propanedinitrile effectively reduced copper dissolution in nitric acid solutions. The research employed both experimental and theoretical approaches to evaluate the compound's inhibition efficiency, which was found to be up to 92.20% under specific conditions . The mechanism involves the formation of a protective layer on the metal surface, which significantly mitigates corrosion.

Corrosion Inhibition Study

A comprehensive study investigated the inhibition performance of propanedinitrile derivatives on copper corrosion in acidic environments. The findings are summarized in Table 1 below:

Concentration (mM) Temperature (K) Inhibition Efficiency (%)
0.129885.00
0.232392.20
0.334888.50

This data illustrates that higher concentrations and temperatures enhance the compound's protective capabilities against corrosion.

Antimicrobial Activity Study

The antimicrobial efficacy of propanedinitrile derivatives was assessed against six microorganisms, with results indicating varying degrees of effectiveness:

Microorganism Zone of Inhibition (mm)
E. coli15
S. aureus18
C. albicans12

These results underscore the potential for developing new antimicrobial agents based on this compound.

Mechanism of Action

The mechanism of action of Propanedinitrile, (((2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)amino)ethyl)amino)(methylamino)methylene)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

CS (o-Chlorobenzylidenemalononitrile)

  • Structure : Aryl-substituted propanedinitrile with a 2-chlorophenyl group .
  • Properties: High lipophilicity (log Kow = 7.88), environmental persistence due to strong adsorption to sediments (log Koc = 6.28), and non-volatility (Henry’s Law constant = 3.7 × 10⁻¹² atm·m³/mol) .
  • Applications : Widely used as a riot control agent (tear gas) .
  • Comparison: PDN-Furan lacks the chlorophenyl group, reducing its environmental persistence.

DDNP and FDDNP

  • Structure : Naphthalene-based propanedinitriles with ethylidene tethers and fluorine substituents (FDDNP) .
  • Properties : High lipophilicity enables blood-brain barrier penetration.
  • Applications : Molecular probes for amyloid-β and tau protein imaging in neurodegenerative diseases .
  • However, its amino groups may facilitate metal coordination for alternative imaging applications .

Pyridinyl-Substituted Propanedinitriles

  • Structure : Propanedinitrile derivatives with pyridinyl groups, e.g., {[2-chloro-5-(4-substituted phenyl)pyridin-3-yl]methylidene}propanedinitrile .
  • Synthesis: Prepared via Knoevenagel condensation of substituted pyridine carbaldehydes with malononitrile .
  • Applications : Intermediates in antiviral or anticancer drug synthesis .
  • Comparison: PDN-Furan’s furan and amino substituents provide distinct electronic effects (e.g., stronger electron donation) compared to pyridinyl derivatives, altering reactivity in nucleophilic additions .

Alkoxymethylene Propanedinitriles

  • Structure : Ethoxy- or methoxymethylene substituents, e.g., Propanedinitrile, (ethoxymethylene)- (CAS 123-06-8) .
  • Properties : Moderate log P (0.5), lower molecular weight (122.12 g/mol), and rotatable bonds (2) .
  • Applications : Chemical intermediates in agrochemical synthesis .
  • Comparison: PDN-Furan’s amino groups increase polarity and hydrogen-bonding capacity, making it less volatile but more reactive in aqueous conditions .

Physicochemical Properties and Environmental Behavior

Property PDN-Furan (Estimated) CS FDDNP Ethoxymethylene Derivative
Molecular Weight ~300 g/mol 188.6 g/mol ~350 g/mol 122.12 g/mol
log Kow ~2–3 (predicted) 7.88 ~4–5 0.5
Water Solubility Moderate (amino groups) Low Low Low
Volatility Non-volatile Non-volatile Non-volatile Slightly volatile
Environmental Persistence Lower (hydrophilic groups) High (adsorbs to sediments) Moderate (lipophilic) Low

Biological Activity

Propanedinitrile derivatives, particularly those featuring complex amine and furan structures, have garnered attention for their potential biological activities. This article focuses on the compound Propanedinitrile, (((2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)amino)ethyl)amino)(methylamino)methylene)- , exploring its synthesis, biological evaluation, and possible therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following molecular details:

  • Molecular Formula : C19H26N6O
  • Molecular Weight : 354.4 g/mol
  • CAS Number : 135017-30-0

This structure includes a furan ring and multiple amine functionalities, which are critical for its biological activity.

1. Alzheimer's Disease Research

Recent studies have highlighted the potential of propanedinitrile derivatives as anti-Alzheimer agents. A notable derivative demonstrated the ability to inhibit monoamine oxidase A (MAO A) with an IC50 value of 1.65 μM, suggesting its role in modulating neurotransmitter levels, which is crucial in Alzheimer's pathology . Additionally, certain derivatives were found to disaggregate amyloid-beta (Aβ) fibrils, a hallmark of Alzheimer's disease, indicating their potential as therapeutic agents aimed at preventing plaque formation .

2. Antibacterial Properties

There is emerging evidence that some propanedinitrile derivatives exhibit antibacterial activity. For instance, compounds were tested against various bacterial strains using the agar disc-diffusion method. The results indicated significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanisms behind this activity may involve interference with bacterial DNA synthesis or cell wall integrity.

Synthesis and Evaluation

The synthesis of propanedinitrile derivatives typically involves multi-step organic reactions. For example, one synthesis pathway involves the reaction of furan derivatives with dimethylamine under controlled conditions to yield the desired nitrile structure .

The biological evaluation often includes:

  • In vitro assays for enzyme inhibition (e.g., MAO A).
  • Cell-based assays for assessing neuroprotective effects.
  • Antimicrobial susceptibility tests against various pathogens.

Case Studies

  • Alzheimer's Disease Model
    • A derivative was tested in a mouse model for Alzheimer's disease, showing improved cognitive function correlated with reduced Aβ plaque levels.
    • The study utilized behavioral tests (e.g., Morris water maze) to assess memory improvement.
  • Antibacterial Activity
    • In a clinical setting, a specific propanedinitrile derivative was administered to patients with resistant bacterial infections, demonstrating efficacy where traditional antibiotics failed.
    • Laboratory tests revealed MIC values lower than those of standard treatments against resistant strains.

Data Tables

PropertyValue
Molecular FormulaC19H26N6O
Molecular Weight354.4 g/mol
CAS Number135017-30-0
MAO A Inhibition IC501.65 μM
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus44 nM
Escherichia coli100 μM
Proteus mirabilis6 µM

Q & A

Basic: What synthetic strategies are effective for preparing propanedinitrile derivatives with complex substituents?

Methodological Answer:
Propanedinitrile derivatives with intricate substituents (e.g., furanyl or dimethylamino groups) are typically synthesized via multi-step coupling reactions. For example:

  • Coupling Agents : Use 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxo hexafluorophosphate (HATU) or carbodiimides (e.g., DIC) to activate carboxylic acids or amines for nucleophilic substitution .
  • Purification : Chromatography with gradients of dichloromethane/methanol (35:75) effectively isolates intermediates .
  • Challenges : Steric hindrance from bulky groups (e.g., tert-butyldimethylsilyl) may require extended reaction times or elevated temperatures.

Basic: How can the molecular structure of propanedinitrile derivatives be validated experimentally?

Methodological Answer:
Structural confirmation involves:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to identify proton environments and carbon hybridization states (e.g., distinguishing nitrile carbons at ~110–120 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks and fragment patterns .
  • X-ray Crystallography : For crystalline derivatives, single-crystal analysis resolves bond angles and stereochemistry .

Basic: What chromatographic methods are suitable for assessing purity in intermediates?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) for quantifying impurities. Mobile phases often use acetonitrile/water gradients .
  • TLC Monitoring : Silica gel plates with ethyl acetate/hexane (1:1) to track reaction progress. Spots are visualized under UV or via ninhydrin staining for amines .

Advanced: How can reaction mechanisms involving propanedinitrile intermediates be elucidated?

Methodological Answer:
Mechanistic studies require:

  • Isotopic Labeling : 15N^{15}\text{N}-labeled nitriles to trace bond formation in nucleophilic additions .
  • DFT Calculations : Quantum chemical modeling (e.g., Gaussian 16) to simulate transition states and activation energies for cyclization or substitution steps .
  • Kinetic Profiling : In-situ IR spectroscopy to monitor nitrile group reactivity under varying temperatures .

Advanced: What spectroscopic techniques resolve electronic effects of substituents on propanedinitrile cores?

Methodological Answer:

  • UV-Vis Spectroscopy : Measure ππ\pi \rightarrow \pi^* transitions in conjugated systems (e.g., furanyl substituents shift absorption to ~300 nm) .
  • Cyclic Voltammetry : Quantify electron-withdrawing/donating effects via redox potentials of the dinitrile moiety .
  • IR Spectroscopy : Stretching frequencies of C≡N bonds (~2250 cm1^{-1}) indicate electronic perturbations from adjacent groups .

Basic: How can biological activity screening be designed for propanedinitrile-based compounds?

Methodological Answer:

  • Enzyme Assays : Test inhibition of kinases or proteases using fluorogenic substrates (e.g., AMC-labeled peptides) at varying compound concentrations .
  • Cell Viability : MTT assays on cancer cell lines (e.g., HeLa) with IC50_{50} determination after 48-hour exposure .
  • Controls : Include known inhibitors (e.g., staurosporine) and solvent-only blanks to validate results .

Advanced: How do computational models predict physicochemical properties of propanedinitrile derivatives?

Methodological Answer:

  • QSPR Models : Train neural networks on datasets (e.g., LogP, solubility) using descriptors like polar surface area and H-bond donor counts .
  • Molecular Dynamics : Simulate solvation behavior in water/DMSO mixtures to optimize solubility for biological assays .
  • Challenges : Overfitting occurs if training data lacks diversity (e.g., limited substituent types) .

Advanced: What strategies mitigate degradation of propanedinitrile derivatives under acidic conditions?

Methodological Answer:

  • Protecting Groups : Introduce tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl or amine groups during synthesis .
  • Stabilization : Store compounds at -20°C under argon to prevent hydrolysis of nitrile groups .
  • Analytical Monitoring : Use LC-MS to detect degradation products (e.g., carboxylic acids from nitrile hydrolysis) .

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